5-Bromo-3-fluoro-2-hydroxybenzoic acid
Overview
Description
5-Bromo-3-fluoro-2-hydroxybenzoic acid is an organic compound with the molecular formula C7H4BrFO3 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and hydroxyl groups on the benzene ring
Mechanism of Action
Target of Action
It’s known that brominated and fluorinated benzoic acids often interact with various enzymes and receptors in the body .
Mode of Action
Brominated and fluorinated compounds often act through halogen bonding, a type of non-covalent interaction . The bromine and fluorine atoms in the compound can form halogen bonds with proteins, influencing their structure and function .
Biochemical Pathways
It’s known that halogenated benzoic acids can influence various biochemical pathways due to their reactivity .
Pharmacokinetics
The presence of halogens (bromine and fluorine) in the compound may influence its pharmacokinetic properties .
Result of Action
It’s known that halogenated compounds can have various effects at the molecular and cellular level, including modulation of protein function and potential antibacterial properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-3-fluoro-2-hydroxybenzoic acid. Factors such as pH, temperature, and the presence of other compounds can affect its reactivity and interactions with biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoro-2-hydroxybenzoic acid typically involves the bromination and fluorination of salicylic acid derivatives. One common method includes the bromination of 3-fluoro-2-hydroxybenzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at a specific temperature to ensure selective bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-fluoro-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, or the compound can undergo reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde .
Scientific Research Applications
5-Bromo-3-fluoro-2-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a building block for more complex therapeutic agents.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
- 5-Bromo-2-fluoro-3-hydroxybenzoic acid
- 5-Bromo-4-fluoro-2-hydroxybenzoic acid
- 4-Fluoro-3-hydroxybenzoic acid
Comparison: 5-Bromo-3-fluoro-2-hydroxybenzoic acid is unique due to the specific positions of the bromine, fluorine, and hydroxyl groups on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity compared to its similar compounds. For instance, the position of the bromine and fluorine atoms can influence the compound’s ability to undergo substitution reactions and its overall stability .
Properties
IUPAC Name |
5-bromo-3-fluoro-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIJWZUOZRTSDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472220 | |
Record name | 5-Bromo-3-fluoro-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251300-29-5 | |
Record name | 5-Bromo-3-fluoro-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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